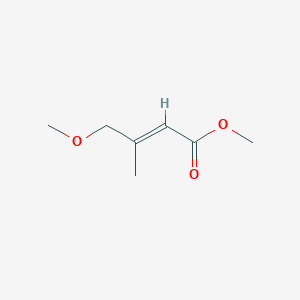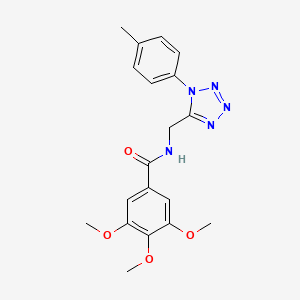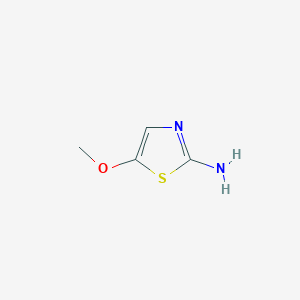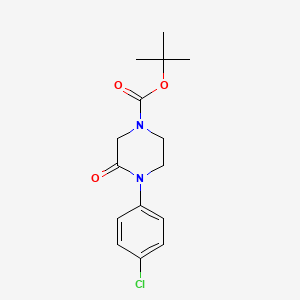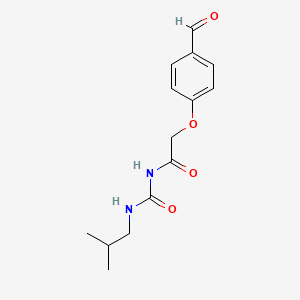![molecular formula C12H11ClN2OS B2433729 4-Chloro-2-methyl-6-[(phenylsulfinyl)methyl]pyrimidine CAS No. 339278-67-0](/img/structure/B2433729.png)
4-Chloro-2-methyl-6-[(phenylsulfinyl)methyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-2-methyl-6-[(phenylsulfinyl)methyl]pyrimidine” is a chemical compound with the formula C12H11ClN2OS . It is available for purchase from various chemical suppliers .
Synthesis Analysis
While specific synthesis methods for “4-Chloro-2-methyl-6-[(phenylsulfinyl)methyl]pyrimidine” were not found, pyrimidine derivatives have been synthesized and characterized in various studies . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Physical And Chemical Properties Analysis
The molecular weight of “4-Chloro-2-methyl-6-[(phenylsulfinyl)methyl]pyrimidine” is 266.75 . Other physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Nonlinear Optical Properties
Research indicates that derivatives of pyrimidine, such as 4-Chloro-2-methyl-6-[(phenylsulfinyl)methyl]pyrimidine, exhibit promising applications in the field of nonlinear optics (NLO). These compounds have been studied for their structural parameters and electronic properties, demonstrating significant NLO characteristics suitable for optoelectronic applications (Hussain et al., 2020).
Crystal Structure Analysis
Studies on similar pyrimidine derivatives have focused on their crystal and molecular structures. These analyses provide insights into the electronic structures and the formation of hydrogen-bonded sheets in the compounds, contributing to the understanding of their physical and chemical properties (Trilleras et al., 2009).
Herbicidal Activity
Pyrimidine derivatives have been explored for their potential herbicidal activities. For instance, studies have shown that certain compounds in this category demonstrate effective herbicidal properties against specific plant species, which could be relevant for agricultural applications (Li Gong-chun, 2011).
Synthesis Methods
Research has also been conducted on the synthesis methods for creating pyrimidine derivatives. This includes exploring various synthetic procedures and conditions to optimize the production of these compounds, which is critical for their practical applications in different fields (Németh et al., 2010).
Isostructural Co-Crystals
Investigations into the formation of isostructural co-crystals using pyrimidine derivatives reveal insights into molecular design and crystal engineering. This research is significant for developing materials with specific physical and chemical properties (Ebenezer et al., 2011).
Ring Transformations
Studies on the transformations that occur in the rings of heterocyclic compounds like pyrimidines are vital for understanding their chemical behavior and potential modifications for various applications (Meeteren et al., 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
4-(benzenesulfinylmethyl)-6-chloro-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-9-14-10(7-12(13)15-9)8-17(16)11-5-3-2-4-6-11/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFDVCLSCCMHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CS(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

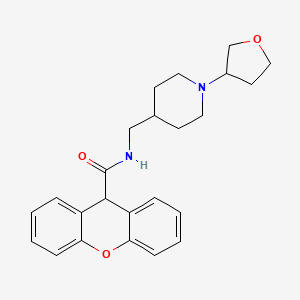

![[(1S)-1-Phenyl-3,4-dihydro-1H-isoquinolin-2-yl]-[(1R)-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2433649.png)
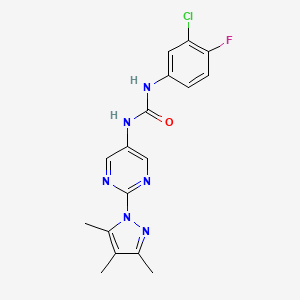
![6-isopentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2433651.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2433653.png)
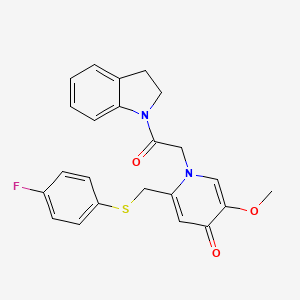
![N-[4-(dimethylamino)benzyl]-2-[(2-ethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2433656.png)
